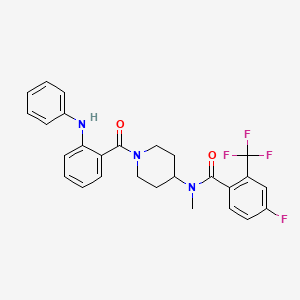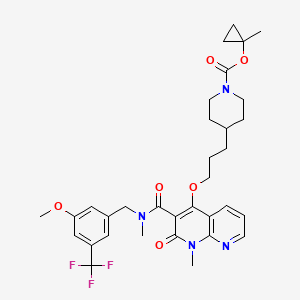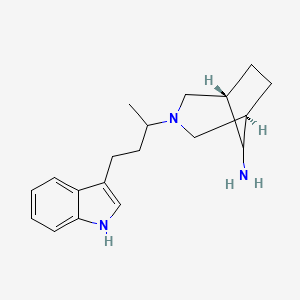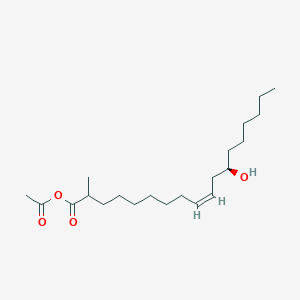
acetyl (Z,12R)-12-hydroxy-2-methyloctadec-9-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetyl (Z,12R)-12-hydroxy-2-methyloctadec-9-enoate is a complex organic compound with a unique structure that includes an acetyl group, a hydroxyl group, and a double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetyl (Z,12R)-12-hydroxy-2-methyloctadec-9-enoate typically involves multiple steps, including the formation of the hydroxyl group and the introduction of the acetyl group. The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of biocatalysts or chemical catalysts to achieve high yields and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetyl (Z,12R)-12-hydroxy-2-methyloctadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The reaction conditions often require specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the double bond may produce a fully saturated compound.
Applications De Recherche Scientifique
Acetyl (Z,12R)-12-hydroxy-2-methyloctadec-9-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetyl (Z,12R)-12-hydroxy-2-methyloctadec-9-enoate involves its interaction with specific molecular targets and pathways. The acetyl group can participate in acetylation reactions, modifying proteins and other molecules. The hydroxyl group and double bond can also interact with various enzymes and receptors, influencing biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to acetyl (Z,12R)-12-hydroxy-2-methyloctadec-9-enoate include other fatty acid derivatives and acetylated molecules. These compounds may share some chemical properties but differ in their specific functional groups and stereochemistry.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C21H38O4 |
|---|---|
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
acetyl (Z,12R)-12-hydroxy-2-methyloctadec-9-enoate |
InChI |
InChI=1S/C21H38O4/c1-4-5-6-13-16-20(23)17-14-11-9-7-8-10-12-15-18(2)21(24)25-19(3)22/h11,14,18,20,23H,4-10,12-13,15-17H2,1-3H3/b14-11-/t18?,20-/m1/s1 |
Clé InChI |
YEAOWCLZQFOSDH-PCTXUAJWSA-N |
SMILES isomérique |
CCCCCC[C@H](C/C=C\CCCCCCC(C)C(=O)OC(=O)C)O |
SMILES canonique |
CCCCCCC(CC=CCCCCCCC(C)C(=O)OC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


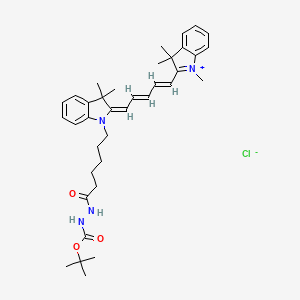
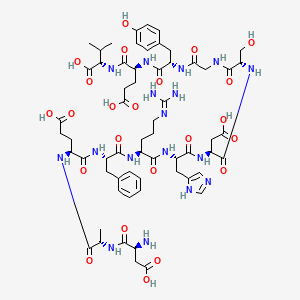
![2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B12396063.png)

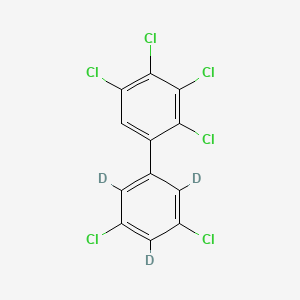


![(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12396088.png)

![5-[[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoyl-methylamino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B12396099.png)
![2-amino-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purin-6-one](/img/structure/B12396109.png)
